

Classical Route: Friedel-Crafts Acylation of Protected Anthranilic Acid

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Compound of Interest

Compound Name: 2-Amino-4-chloro-2'-fluorobenzophenone

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This long-standing method involves the protection of the amino group of anthranilic acid, typically as a tosylamide, followed by conversion to the acid chloride and subsequent Friedel-Crafts acylation with an aromatic substrate like benzene. The final step is the deprotection of the amino group. While reliable, this multi-step process can be lengthy and may require harsh conditions.

Experimental Protocol:

Step 1: Synthesis of p-Toluenesulfonylanthranilic Acid In a suitable reaction vessel, 137 g (1 mole) of anthranilic acid is dissolved in a warm solution of 260 g (2.4 moles) of sodium carbonate in water. To this solution, 230 g (1.2 moles) of p-toluenesulfonyl chloride is added in portions while maintaining the temperature at 60-70°C. The mixture is stirred for an additional 20 minutes at this temperature. The product is then precipitated by the addition of hydrochloric acid.[1][2]

Step 2: Friedel-Crafts Acylation The dried p-toluenesulfonylanthranilic acid (0.5 mole) is suspended in 1.5 L of dry benzene. To this suspension, 0.57 mole of phosphorus pentachloride is added, and the mixture is heated to 50°C for 30 minutes. After cooling, 2.2 moles of anhydrous aluminum chloride is added in portions. The reaction mixture is then heated to 80-90°C for 4 hours. The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[2][3]

Step 3: Deprotection The crude 2-(tosylamido)benzophenone is hydrolyzed by heating in concentrated sulfuric acid at 90-100°C for 1-2 hours.[3] The reaction mixture is then cooled and poured into ice-water to precipitate the 2-aminobenzophenone, which is then collected by filtration and purified by recrystallization.[1][3]

Modern Approach: Palladium-Catalyzed Addition to 2-Aminobenzonitriles

This contemporary method offers a more direct route to 2-aminobenzophenones, often with higher yields and better functional group tolerance compared to classical methods. One notable example is the palladium-catalyzed addition of sodium arylsulfinate to unprotected 2-aminobenzonitriles.

Experimental Protocol:

To a sealed reaction tube, 2-aminobenzonitrile (1.0 equiv.), sodium benzenesulfinate (2.0 equiv.), $\text{Pd}(\text{OAc})_2$ (10 mol%), and bpy (10 mol%) are added. The tube is evacuated and backfilled with nitrogen three times. Degassed THF and water are then added via syringe. The sealed tube is placed in a preheated oil bath at 80°C and stirred for 48 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NaHCO_3 . The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4]

Innovative Strategy: Synthesis from Acyl Hydrazides via Aryne Rearrangement

A novel, two-step approach involves the reaction of acyl hydrazides with arynes to form 2-hydrazobenzophenones, followed by a one-pot alkylation and elimination to yield protected 2-aminobenzophenones. This method is notable for its high yields and broad substrate scope.[5][6]

Experimental Protocol:

Step 1: Formation of 2-Hydrazobenzophenone In a solution of acyl hydrazide (1.0 equiv) and tetrabutylammonium difluorotriphenylsilicate (TBAT, 2.0 equiv) in toluene, 2-

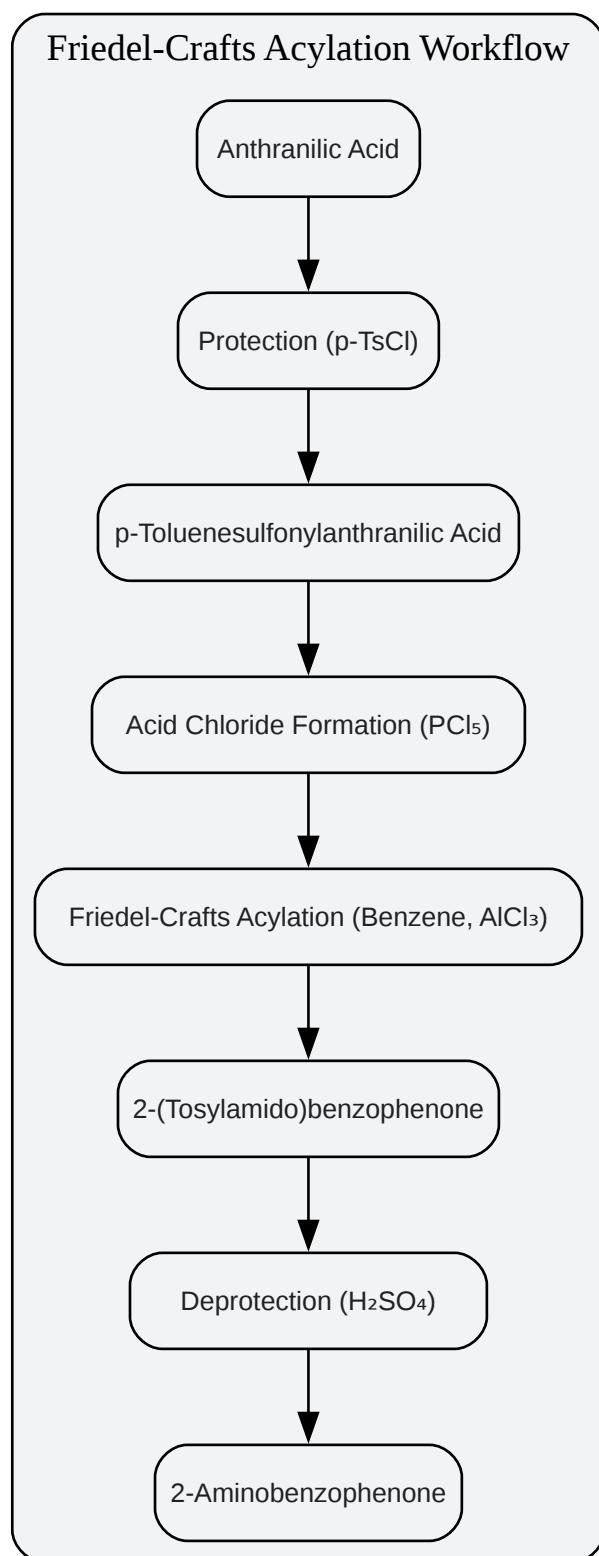
(trimethylsilyl)phenyl trifluoromethanesulfonate (1.5 equiv) is added. The reaction mixture is stirred at 50°C for 16 hours. The solvent is then removed under reduced pressure, and the crude product is purified.[2]

Step 2: Formation of Protected 2-Aminobenzophenone The 2-hydrazobenzophenone intermediate (1.0 equiv) is dissolved in tetrahydrofuran (THF). Sodium hydride (NaH, 2.5 equiv) is added, followed by the dropwise addition of diethyl bromomalonate (2.5 equiv) at 20°C. The reaction is stirred for 4 hours. The resulting protected 2-aminobenzophenone is then isolated and purified. The carbamate protecting group can be subsequently removed in high yield.[5][6]

Data Presentation

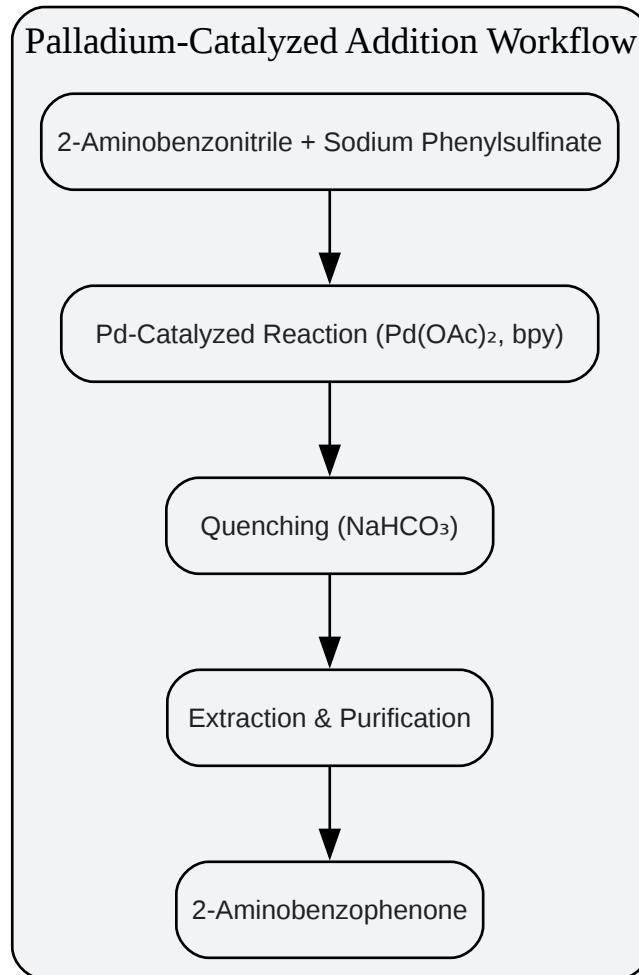
Synthetic Route	Starting Materials	Key Reagents	Reaction Conditions	Yield (%)	Advantages	Disadvantages
Friedel-Crafts Acylation	Anthranilic Acid, Benzene	p-TsCl, PCl_5 , AlCl_3 , H_2SO_4	Multi-step, 60-100°C	54-72% (overall)	Well-established, readily available starting materials.	Multi-step process, harsh conditions, potential for side reactions. [1] [3]
Palladium-Catalyzed Addition	2-Aminobenzonitrile, Sodium Phenylsulfinate	$\text{Pd}(\text{OAc})_2$, bpy	One-pot, 80°C, 48h	up to 91%	High yields, good functional group tolerance, one-pot procedure. [4]	Requires a palladium catalyst, longer reaction time.
From Acyl Hydrazides	Acyl Hydrazide, Aryne Precursor	TBAT, NaH, Diethyl bromomalonate	Two-step, 20-50°C	64-82% (for second step)	High yields, mild conditions, broad substrate scope. [5] [6]	Two-step process, requires synthesis of acyl hydrazide intermediate.

Mandatory Visualization



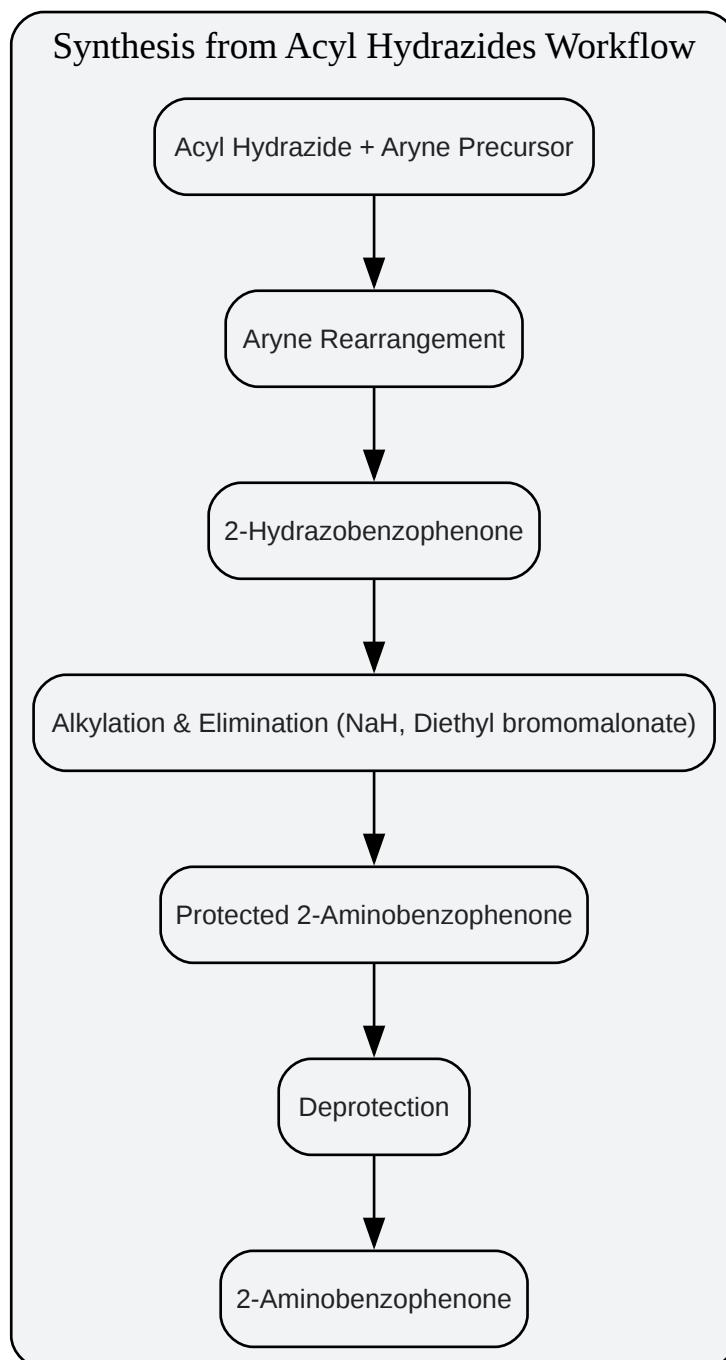
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Caption: Workflow for the Friedel-Crafts acylation route.



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Caption: Workflow for the palladium-catalyzed addition route.



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Caption: Workflow for the synthesis from acyl hydrazides route.

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